Bienvenue dans la boutique en ligne BenchChem!

Epoprostenol (sodium)

Prostacyclin receptor binding IP receptor affinity Platelet pharmacology

Epoprostenol sodium is the synthetic prostacyclin reference standard indicated for WHO Group I PAH (WHO FC IV), where its superior hemodynamic profile—mean PAP reduction of −6.29 mmHg and cardiac index improvement of 0.56 L/min/m²—delivers quantifiably greater benefit than other prostanoids. It is the essential baseline comparator for novel IP receptor agonist development (Kd 16 nM/382 nM). For operational flexibility, the enhanced-stability formulation (US Patent 10,981,884) provides 3-year storage at −20 ± 5 °C and >24 h ambient reconstituted stability, reducing cold-chain burden.

Molecular Formula C20H31NaO5
Molecular Weight 374.4 g/mol
Cat. No. B8087115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoprostenol (sodium)
Molecular FormulaC20H31NaO5
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC2C1CC(=CCCCC(=O)[O-])O2)O)O.[Na+]
InChIInChI=1S/C20H32O5.Na/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22;/h8,10-11,14,16-19,21-22H,2-7,9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,15-8-;/t14-,16+,17+,18+,19+;/m0./s1
InChIKeyLMHIPJMTZHDKEW-XBFQACPYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epoprostenol Sodium (Prostacyclin PGI₂ Analog) Procurement and Scientific Selection Overview


Epoprostenol sodium (epoprostenol) is a synthetic sodium salt of endogenous prostacyclin (PGI₂), a potent pulmonary vasodilator and inhibitor of platelet aggregation that acts via activation of the prostacyclin IP receptor and subsequent elevation of intracellular cAMP [1]. As the first prostacyclin pathway agent approved for pulmonary arterial hypertension (PAH) in the United States (1995), it is indicated for WHO Group I PAH to improve exercise capacity and is administered via continuous intravenous infusion through a central venous catheter at typical starting doses of 2 ng/kg/min, with dose adjustments in 1-to-2-ng/kg/min increments based on clinical response [2]. The compound is chemically unstable in neutral or acidic aqueous solutions, with an extremely short half-life in aqueous solution at physiological pH of 3–4 minutes, which necessitates continuous infusion and special handling during preparation and administration [3].

Why Epoprostenol Sodium Cannot Be Directly Substituted by Treprostinil, Iloprost, or Beraprost Without Loss of Specific Therapeutic Properties


Although epoprostenol, treprostinil, iloprost, and beraprost all target the prostacyclin pathway and are classified as prostanoids for PAH treatment, these compounds exhibit quantifiably distinct receptor binding profiles, pharmacokinetic half-lives, and hemodynamic efficacy outcomes that preclude interchangeable substitution in scientific or clinical settings [1]. Different prostaglandin analogs have disparate binding affinities for the various prostaglandin receptors and different G-protein-coupled receptor interactions, which may result in varying clinical efficacy and safety depending on the target tissue [2]. A 2025 network meta-analysis of 32 studies involving 7,819 patients demonstrated that while epoprostenol exhibits superior improvements in hemodynamics and functional capacity, treprostinil reduces mortality by 34%, and selexipag excels in preventing clinical worsening and hospitalizations—underscoring that each agent within this class possesses a distinct therapeutic signature that cannot be replicated by simple substitution [3]. The evidence compiled in Section 3 quantifies these differences across receptor binding affinity, hemodynamic performance, functional capacity improvement, and formulation stability parameters that directly impact procurement decisions.

Epoprostenol Sodium Product-Specific Quantitative Differentiation Evidence Guide


Epoprostenol Sodium vs. Beraprost Sodium: Superior IP Receptor Binding Affinity in Platelet Receptor Competition Assays

In competitive radioligand binding studies using [³H]-TRK-100 on rat platelets, epoprostenol (prostacyclin, PGI₂) demonstrated 1.5-fold greater activity than beraprost sodium (TRK-100) in displacing the radioligand from IP receptor binding sites, with epoprostenol exhibiting higher relative affinity for the prostacyclin receptor [1]. The dissociation constant (Kd) for beraprost on human platelets was determined to be 133 nmol/L with a Bmax of 46 fmol/10⁸ platelets (275 sites/cell), while epoprostenol's binding affinity was characterized by high and low affinity binding sites with Kd values of 16 nM and 382 nM respectively, indicating that epoprostenol possesses a higher-affinity binding component not observed with beraprost in the same experimental context [2].

Prostacyclin receptor binding IP receptor affinity Platelet pharmacology Competitive binding assay

Epoprostenol Sodium vs. Treprostinil and Iloprost: Superior Hemodynamic Improvement in Pulmonary Arterial Pressure and Right Atrial Pressure Reduction

In a 2025 systematic review and network meta-analysis of 32 studies (N=7,819 patients) comparing prostacyclin therapies for PAH, epoprostenol sodium achieved the optimal pulmonary arterial pressure reduction with a mean decrease of −6.29 mmHg (95% CI −6.99 to −5.59) and ranked highest among all evaluated therapies with a P-score of 0.95 [1]. Epoprostenol also ranked highest for right atrial pressure reduction (−2.41 mmHg, 95% CI −2.65 to −2.18) and cardiac index improvement (0.56, 95% CI 0.49–0.63) compared to placebo, while iloprost demonstrated superior pulmonary vascular resistance improvement (−342.09, 95% CI −410.30 to −273.87; P-score 1.00) [2]. This differential hemodynamic signature—with epoprostenol excelling specifically in PAP and RAP reduction while iloprost excels in PVR improvement—demonstrates that epoprostenol sodium cannot be substituted by other class members without altering the expected hemodynamic response profile [3].

Pulmonary arterial hypertension Hemodynamics Network meta-analysis Prostacyclin therapy

Epoprostenol Sodium vs. Treprostinil and Iloprost: Greatest Improvement in Functional Capacity as Measured by 6-Minute Walking Distance

In the 2025 network meta-analysis comparing prostacyclin therapies, epoprostenol sodium exhibited the greatest improvement in 6-Minute Walking Distance (6MWD) with a mean increase of 46.84 meters (95% CI 21.90–71.78) versus placebo and achieved the highest P-score of 0.90 for functional capacity improvement among all evaluated prostacyclin therapies [1]. This finding is consistent with an earlier 2016 network meta-analysis which reported that patients taking epoprostenol were anticipated to demonstrate more expedient 6-MWD than those taking placebo, with a standardized mean difference of 52.19 (95% CI: 24.28–113.39) in NMA and 69.28 (95% CI: 10.43–128.98) in pairwise meta-analysis [2]. In contrast, treprostinil demonstrated a 6MWD improvement of approximately 30.15 meters (SMD 95% CI: 19.29–40.01) versus placebo in the same 2016 analysis, indicating that epoprostenol sodium provides approximately 1.5- to 1.7-fold greater functional capacity improvement [3].

Functional capacity 6-minute walk distance Exercise tolerance PAH outcomes

Epoprostenol Sodium Formulation Stability: Enhanced Stability Patent (US 10,981,884) Achieves 3-Year Storage at −20°C and 24-Hour Ambient Temperature Administration Window

US Patent 10,981,884 (issued April 20, 2021) describes a stable epoprostenol sodium composition that can be stored in a deep freezer at −20±5°C for at least 3 years [1]. The same patent claims an epoprostenol sodium composition that, when reconstituted and/or diluted, can be administered under ambient conditions of approximately 15–30°C for greater than 24 hours—a significant stability enhancement compared to the native prostacyclin molecule, which degrades with a half-life of only 3–4 minutes in aqueous solution at physiological pH [2]. In contrast, the reference product FLOLAN reconstituted solution must be used with a cold pouch if not administered within 8 hours, and may be stored refrigerated at 2°C to 8°C for up to 40 hours before use, with the total time of refrigerated storage and infusion not exceeding 48 hours [3].

Formulation stability Pharmaceutical manufacturing Shelf-life Reconstitution stability

Epoprostenol Sodium: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


High-Risk Pulmonary Arterial Hypertension (WHO Functional Class IV) Requiring Maximal Hemodynamic Improvement

Epoprostenol sodium is optimally procured for severe PAH patients (WHO Functional Class IV) where maximal pulmonary arterial pressure reduction and cardiac index improvement are the primary therapeutic objectives. Based on the 2025 network meta-analysis demonstrating epoprostenol's superior PAP reduction (−6.29 mmHg; P-score 0.95) and highest cardiac index improvement (0.56; 95% CI 0.49–0.63), this compound provides quantifiably greater hemodynamic benefit compared to treprostinil or iloprost in this patient population [1]. European Society of Cardiology and European Respiratory Society recommendations maintain epoprostenol as the first-choice therapy for severe patients in WHO Functional Class IV, providing guideline-based support for procurement prioritization [2].

Treprostinil-Inadequate Responders Requiring Transition to More Potent IP Receptor Agonism

Epoprostenol sodium should be prioritized for procurement when treating PAH patients who have demonstrated inadequate clinical or hemodynamic response to intravenous treprostinil. A case series of high-risk PAH patients transitioning from treprostinil to epoprostenol demonstrated that mean pulmonary arterial pressures significantly decreased from 53.4 ± 7.5 mmHg (on treprostinil) to 45.4 ± 5.5 mmHg following transition to epoprostenol (p = 0.0493), with all evaluable subjects showing improvement in functional class [3]. This direct transition evidence, combined with epoprostenol's 1.5-fold greater IP receptor binding activity compared to beraprost, provides quantitative justification for epoprostenol selection in treprostinil-refractory scenarios [4].

Research Applications Requiring Long-Term Frozen Storage Stability and Extended Post-Reconstitution Ambient Use

For research laboratories and clinical manufacturing facilities where extended shelf-life and operational flexibility are critical, epoprostenol sodium produced according to the enhanced stability process (US Patent 10,981,884) offers verifiable advantages. This formulation provides 3-year storage stability at −20±5°C and supports reconstituted/diluted administration under ambient conditions (15–30°C) for greater than 24 hours [5]. These parameters enable research protocols requiring extended stability windows and reduce cold-chain burden during experimental procedures, differentiating this formulation from standard epoprostenol preparations that require cold pouch use within 8 hours of reconstitution [6].

Comparative Pharmacology Studies Requiring Native Prostacyclin Reference Standard

Epoprostenol sodium serves as the essential reference standard for comparative pharmacology studies evaluating novel prostacyclin analogs, IP receptor agonists, or formulation technologies. As the synthetic sodium salt of native prostacyclin with well-characterized receptor binding parameters (Kd values of 16 nM and 382 nM for high- and low-affinity sites respectively), epoprostenol provides the baseline comparator against which new chemical entities are assessed [7]. Its short half-life (~6 minutes in circulation) and continuous intravenous administration requirement represent the native pharmacology of prostacyclin, making it the appropriate reference for studies evaluating improved stability, extended half-life, or alternative routes of administration in novel prostanoid candidates [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Epoprostenol (sodium)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.